N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, dimethyl, and difluoromethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide undergoes several types of chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide involves
Properties
Molecular Formula |
C13H18ClF2N5O2S |
---|---|
Molecular Weight |
381.83 g/mol |
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butyl]-1-(difluoromethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H18ClF2N5O2S/c1-8(21-10(3)12(14)9(2)19-21)4-5-18-24(22,23)11-6-17-20(7-11)13(15)16/h6-8,13,18H,4-5H2,1-3H3 |
InChI Key |
GFMSTTITRRXLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)CCNS(=O)(=O)C2=CN(N=C2)C(F)F)C)Cl |
Origin of Product |
United States |
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